molecular formula C11H9NO6 B2488782 (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid CAS No. 869472-63-9

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid

Cat. No.: B2488782
CAS No.: 869472-63-9
M. Wt: 251.194
InChI Key: MCPJKEKUWWGPCL-OWOJBTEDSA-N
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Description

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound characterized by a benzodioxin ring substituted with a nitro group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate aldehyde under acidic conditions.

    Propenoic Acid Moiety Addition: The final step involves the addition of the propenoic acid moiety through a Heck reaction, where the nitro-substituted benzodioxin is coupled with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and Heck coupling reactions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives of the benzodioxin ring.

Scientific Research Applications

(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid: shares structural similarities with other nitro-substituted benzodioxin derivatives and propenoic acid compounds.

    Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar functional group arrangement but different core structure.

Uniqueness

    Structural Features: The combination of a benzodioxin ring with a nitro group and a propenoic acid moiety is unique and contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPJKEKUWWGPCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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